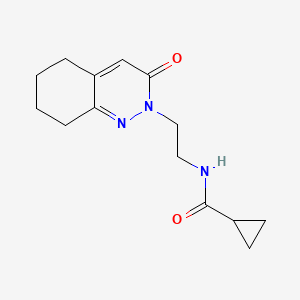

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-13-9-11-3-1-2-4-12(11)16-17(13)8-7-15-14(19)10-5-6-10/h9-10H,1-8H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAAGQDPXHDLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the cinnoline core, followed by the introduction of the oxo group and the cyclopropane carboxamide moiety. Common reagents used in these steps might include cyclopropanecarboxylic acid, ethylamine, and various oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Formation of substituted amides or esters

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)cyclopropanecarboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Tetrahydrocinnolin Derivatives

- Target Compound: The 3-oxo-tetrahydrocinnolin core is coupled to a cyclopropanecarboxamide group via an ethyl chain.

- Analog from : 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{3-[(propan-2-yl)oxy]propyl}acetamide Substituent: Propyloxypropyl acetamide instead of ethyl-cyclopropanecarboxamide.

Carboxylic Acid Derivative ()

- (3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic Acid Substituent: Acetic acid group. Implications: The carboxylic acid enhances polarity and acidity (pKa ~4-5), favoring ionization at physiological pH, unlike the neutral amide in the target compound. This affects solubility and target binding .

Tetrahydrochromene-Coumarin Hybrid ()

- N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide Core Structure: Tetrahydrochromene fused to a coumarin carboxamide. This contrasts with the cinnolin core’s nitrogen-rich aromaticity in the target compound .

Physicochemical Properties

A comparative analysis of molecular features is summarized below:

*Estimated based on structural similarity.

Biological Activity

N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of cinnoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| CAS Number | Not specified in available literature |

Structural Characteristics

The compound features a cyclopropane moiety attached to an ethyl chain leading to a tetrahydrocinnoline core. The presence of the keto group (3-oxo) in the structure is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological pathways.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect against oxidative stress.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines:

- Case Study 1 : A study demonstrated that derivatives with a similar structure exhibited significant inhibition of proliferation in breast cancer cell lines (MCF-7).

- Case Study 2 : Another investigation reported that related compounds induced apoptosis in human leukemia cells through caspase activation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Study Findings : In vitro assays showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

- Research Outcome : In models of neurodegeneration, the compound demonstrated the ability to reduce neuronal cell death and inflammation markers.

Summary of Biological Activities

Comparison with Similar Compounds

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| N-(4-chlorophenyl)-2-(6-methyl-3-oxo-cinnolin) | Anticancer | High |

| N-(4-chlorophenyl)-2-(6-methyl-3-oxo-quinoine) | Antimicrobial | Moderate |

| N-(4-chlorophenyl)-2-(3-oxo-cinnoline) | Neuroprotective | Low |

Q & A

Basic: What are the recommended synthetic pathways for N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)cyclopropanecarboxamide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous compounds are synthesized via refluxing intermediates in ethanol with catalysts like piperidine, followed by recrystallization from ethanol or acetic acid . To optimize yields:

- Use stoichiometric control (e.g., equimolar ratios of reactants).

- Monitor reaction progress with TLC or HPLC to minimize side products.

- Purify intermediates via column chromatography before final cyclization .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (1H/13C): Essential for confirming cyclopropane ring integrity and tetrahydrocinnolinone moiety .

- HPLC-MS: Validates purity (>95%) and molecular weight. Use reverse-phase C18 columns with acetonitrile/water gradients .

- FTIR: Identifies carbonyl (C=O) stretching in the carboxamide and tetrahydrocinnolinone groups .

Basic: What pharmacological screening strategies are recommended for initial activity assessment?

Methodological Answer:

- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing structurally similar tetrahydrocinnolinone derivatives with anticancer activity .

- Enzyme inhibition: Screen against kinases or proteases via fluorescence-based assays, given the compound’s potential to interact with ATP-binding pockets .

Advanced: How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

- Perform ADME-Tox profiling to evaluate bioavailability and metabolic stability (e.g., microsomal stability assays) .

- Use physiologically-based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Adjust dosing regimens or explore prodrug strategies .

- Compare results with structural analogs (e.g., N-substituted cyclopropanecarboxamides) to identify scaffold-specific limitations .

Advanced: What computational tools are effective for predicting the compound’s reactivity and target interactions?

Methodological Answer:

- Quantum chemical calculations (DFT): Model reaction pathways (e.g., cyclization steps) to optimize synthetic conditions .

- Molecular docking (AutoDock Vina): Predict binding affinities to targets like kinases, leveraging PubChem’s 3D conformer database .

- QSAR models: Use descriptors like logP and polar surface area to forecast pharmacokinetics .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclopropane ring formation) be experimentally validated?

Methodological Answer:

- Isotopic labeling: Track proton transfer during cyclopropanation using deuterated reagents .

- In situ FTIR or Raman spectroscopy: Monitor intermediate formation in real-time .

- Kinetic studies: Determine rate laws under varying temperatures to infer mechanistic pathways .

Advanced: What strategies improve solubility and stability in physiological conditions?

Methodological Answer:

- Salt formation: Test hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

- Co-solvent systems: Use PEG-400 or cyclodextrins in formulation buffers .

- Stability studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Advanced: How can structural modifications balance potency and toxicity?

Methodological Answer:

- SAR studies: Introduce substituents (e.g., halogens, methyl groups) to the cyclopropane or tetrahydrocinnolinone moieties. Evaluate cytotoxicity in primary cell lines .

- Metabolic profiling: Identify toxic metabolites via LC-MS/MS and modify labile groups (e.g., replacing ester linkages with amides) .

Advanced: What analytical methods validate purity and stereochemical integrity?

Methodological Answer:

- Chiral HPLC: Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) .

- X-ray crystallography: Confirm absolute configuration of crystalline intermediates .

- 2D NMR (NOESY): Detect spatial proximity of protons to infer stereochemistry .

Advanced: How can AI-driven platforms accelerate research on this compound?

Methodological Answer:

- Reaction prediction tools (e.g., IBM RXN): Generate novel synthetic routes using transformer models trained on USPTO data .

- High-throughput virtual screening: Prioritize analogs with optimal ADME properties via deep learning frameworks (e.g., DeepChem) .

- Automated lab platforms: Integrate robotic synthesis with real-time analytics for rapid optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.